![molecular formula C9H7ClN2 B1630211 6-Chloroquinolin-7-amine CAS No. 226073-90-1](/img/structure/B1630211.png)
6-Chloroquinolin-7-amine
Overview
Description
6-Chloroquinolin-7-amine is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the sixth position and an amine group at the seventh position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinolin-7-amine typically involves the chlorination of quinoline followed by amination. One common method is the reaction of 6-chloroquinoline with ammonia or an amine under suitable conditions. For example, the chlorination of quinoline can be achieved using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position. The subsequent amination can be carried out using ammonia in a solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are used to enhance the efficiency of the chlorination and amination steps.
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group, enhancing its reactivity.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Antimalarial Activity
6-Chloroquinolin-7-amine and its derivatives have been extensively studied for their antimalarial properties. The compound's structure allows it to interact with the Plasmodium species responsible for malaria.
Case Study: Antimalarial Efficacy
A study synthesized several 7-chloroquinoline derivatives, including this compound, and evaluated their antimalarial activity. The results indicated that many derivatives exhibited moderate to high potency against Plasmodium falciparum, with several compounds showing IC50 values below 50 μM, indicating significant antimalarial activity .
Compound | IC50 (μM) | Activity Level |
---|---|---|
This compound | <50 | High |
Derivative A | 11.92 | Very High |
Derivative B | 35.29 | Moderate |
Antimicrobial Properties
Beyond its antimalarial effects, this compound has demonstrated promising antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance.
Case Study: Antimicrobial Screening
Research involving the synthesis of novel quinoline derivatives revealed that many compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives derived from this compound showed effective inhibition zones ranging from 12.5 mm to 23.8 mm against tested strains .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15.0 |
Derivative C | S. aureus | 20.5 |
Derivative D | P. aeruginosa | 18.0 |
Anticancer Applications
The anticancer potential of this compound has also been explored, with several studies indicating its effectiveness against various cancer cell lines.
Case Study: Antitumor Activity
In a comprehensive evaluation of new quinoline derivatives, including this compound, researchers assessed their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Compounds based on this scaffold showed selective cytotoxicity towards MCF-7 cells with IC50 values indicating significant anticancer activity .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 25.37 |
Derivative E | HCT-116 | 42.61 |
Derivative F | HeLa | 38.71 |
Mechanistic Insights and Structure-Activity Relationship (SAR)
Understanding the mechanism of action and structure-activity relationships is crucial for developing effective therapeutic agents based on this compound.
Structure-Activity Relationship
Studies have shown that modifications at specific positions on the quinoline ring can enhance biological activity. For example, substituents at the 4-amino position have been linked to increased potency against resistant strains of malaria and cancer cells .
Mechanism of Action
The mechanism by which 6-Chloroquinolin-7-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication processes. The exact pathways depend on the specific application and the molecular structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the amine group at the seventh position, making it less reactive in certain substitution reactions.
7-Chloroquinoline: Has the chlorine atom at a different position, leading to different reactivity and applications.
6-Iodoquinoline: Contains an iodine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
6-Chloroquinolin-7-amine is unique due to the presence of both the chlorine atom and the amine group, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for developing new compounds with potential biological and industrial uses.
Biological Activity
6-Chloroquinolin-7-amine is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Antimalarial Activity
Research indicates that this compound derivatives exhibit significant antimalarial properties. A study synthesized various 7-chloroquinoline derivatives, including those derived from this compound. The results demonstrated that these compounds show moderate to high antimalarial activity against Plasmodium falciparum.
In Vitro Antimalarial Activity
The in vitro efficacy of several derivatives was evaluated, yielding the following IC50 values:
Compound | IC50 (µM) | Activity Level |
---|---|---|
2 | <50 | High |
3 | <50 | High |
4 | <50 | High |
6 | <50 | High |
8 | <50 | High |
9 | 11.92 | Most Active |
All tested compounds showed IC50 values below 100 µM, indicating their potential as effective antimalarial agents .
Antitumor Activity
In addition to its antimalarial properties, this compound and its derivatives have been evaluated for their anticancer activity. The compounds were screened against three cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).
In Vitro Antitumor Activity
The following table summarizes the IC50 values for selected derivatives against the cancer cell lines:
Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HeLa IC50 (µM) |
---|---|---|---|
3 | 14.68 | 23.39 | >50 |
4 | >100 | >100 | >100 |
9 | 7.54 | 21.41 | >50 |
Compounds 3 and 9 exhibited notable selectivity towards MCF-7 cells, suggesting their potential as targeted therapies in breast cancer treatment .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of β-hematin formation, a critical process in the lifecycle of malaria parasites. This compound forms complexes with hematin, preventing its polymerization and thus disrupting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin degradation .
Case Studies
Several studies have highlighted the effectiveness of quinoline derivatives in treating malaria and cancer:
- Antimalarial Efficacy : A study demonstrated that specific derivatives of this compound exhibited up to a 28-fold increase in activity against chloroquine-resistant strains of P. falciparum, indicating their potential as alternatives to existing treatments .
- Antitumor Selectivity : Research on compounds derived from this compound revealed that they not only inhibited tumor growth but also showed low toxicity towards normal human liver cells, underscoring their therapeutic potential with minimal side effects .
Properties
IUPAC Name |
6-chloroquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNRIJKZCPHZJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648103 | |
Record name | 6-Chloroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226073-90-1 | |
Record name | 6-Chloro-7-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226073-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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